An In-Depth Technical Guide to S-Nitrosoglutathione (GSNO)
An In-Depth Technical Guide to S-Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of S-Nitrosoglutathione (GSNO), a critical endogenous signaling molecule. It covers its chemical structure, quantitative properties, detailed experimental protocols for its synthesis and detection, and its central role in nitric oxide (NO) signaling pathways.
Chemical Structure and Properties of S-Nitrosoglutathione
S-Nitrosoglutathione is a tripeptide derivative formed by the covalent attachment of a nitroso group to the thiol group of glutathione (B108866).[1] This modification makes GSNO a key player in the transport and transfer of nitric oxide bioactivity.
Chemical Identifiers:
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IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]
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Synonyms: GSNO, SNOG, S-Nitroso-GSH, Glutathione thionitrite[1][3]
Quantitative Physicochemical Data
The following tables summarize key quantitative data for S-Nitrosoglutathione.
| Property | Value | Reference(s) |
| Molecular Weight | 336.32 g/mol | [1][2] |
| Appearance | Pink to off-white solid | |
| Melting Point | >170°C (decomposes) | |
| UV-Vis Absorption (λmax) | 335 nm (in aqueous solution) | |
| Molar Extinction Coefficient (ε) | 922 M⁻¹cm⁻¹ at 335 nm |
Table 1: Physicochemical Properties of S-Nitrosoglutathione
| Solvent | Solubility | Reference(s) |
| Water | 19.60-20.40 mg/mL | |
| DMSO | 67 mg/mL | |
| Ethanol | Insoluble |
Table 2: Solubility of S-Nitrosoglutathione
| Condition | Half-life (t½) | Reference(s) |
| 25°C, pH 7.4, dark, metal-free | 49 days | |
| Increased stability pH range | 5-7 | |
| Decomposition accelerated by | Light, metal ions, pH > 7 |
Table 3: Stability of S-Nitrosoglutathione in Aqueous Solution
Signaling Pathways of S-Nitrosoglutathione
GSNO is a central molecule in nitric oxide signaling, primarily through the post-translational modification of proteins known as S-nitrosylation. This process involves the transfer of a nitroso group from GSNO to the thiol side chain of a cysteine residue on a target protein, which can alter the protein's function, localization, or stability. The cellular levels of GSNO are tightly regulated by the enzyme S-Nitrosoglutathione reductase (GSNOR), which catabolizes GSNO.
Caption: S-Nitrosoglutathione (GSNO) signaling pathway.
Experimental Protocols
Synthesis of S-Nitrosoglutathione
This protocol describes the synthesis of a 500 mM stock solution of GSNO. Caution: This procedure generates nitric oxide gas and should be performed in a chemical fume hood.
Materials:
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Glutathione (reduced form)
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Sodium nitrite (B80452) (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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10 N Sodium hydroxide (B78521) (NaOH)
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Deionized water (dH₂O)
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Magnetic stirrer and stir bar
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50 mL conical tube
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pH meter or pH paper
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Aluminum foil
Procedure:
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In a 50 mL conical tube, add 620 µL of concentrated HCl to 5.9 mL of dH₂O.
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Dissolve 1.54 g of glutathione in the acidic solution with stirring.
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In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of dH₂O.
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Slowly add the sodium nitrite solution to the stirring glutathione solution. The solution will turn red and evolve gas.
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Stir the reaction mixture for 5 minutes, protected from light with aluminum foil.
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Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. Monitor the pH to avoid making the solution too alkaline, which would cause the red color to fade and indicate decomposition.
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Adjust the final volume to 10 mL with dH₂O. The final concentration will be approximately 500 mM.
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The concentration can be verified spectrophotometrically by measuring the absorbance at 335 nm and using the molar extinction coefficient of 922 M⁻¹cm⁻¹.
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Aliquot the GSNO solution and store at -80°C, protected from light.
Quantification of S-Nitrosoglutathione by HPLC
This method allows for the sensitive and specific quantification of GSNO in biological samples.
Principle:
This protocol is based on the pre-column derivatization of GSNO to a fluorescent product after the removal of interfering reduced glutathione (GSH).
Procedure:
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Sample Preparation: Treat plasma or other biological samples with N-ethylmaleimide (NEM) to block free thiol groups of GSH.
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Conversion of GSNO to GSH: Reduce the S-NO bond of GSNO to a thiol group using a reducing agent such as 2-mercaptoethanol.
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Derivatization: React the newly formed GSH with o-phthalaldehyde (B127526) (OPA) to generate a highly fluorescent and UV-absorbing isoindole derivative.
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HPLC Analysis: Separate the derivatized sample using reverse-phase HPLC with a C18 column.
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Detection: Detect the OPA-derivatized GSNO using a fluorescence detector (excitation/emission wavelengths specific for the derivative) and/or a UV detector.
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Quantification: Quantify the GSNO concentration by comparing the peak area to a standard curve prepared with known concentrations of GSNO.
Detection of Protein S-Nitrosylation by the Biotin (B1667282) Switch Technique
The biotin switch technique is a widely used method to identify and quantify S-nitrosylated proteins.
Caption: Workflow for the Biotin Switch Technique.
Principle:
The biotin switch assay involves three main steps:
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Blocking: Free cysteine thiols in the protein sample are blocked with a thiol-reactive reagent, such as methyl methanethiosulfonate (B1239399) (MMTS).
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Reduction: The S-NO bonds of S-nitrosylated cysteines are selectively reduced to free thiols using ascorbate.
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Labeling: The newly formed free thiols are then labeled with a biotin-containing reagent, such as biotin-HPDP.
The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or enriched using streptavidin affinity chromatography for identification by mass spectrometry.
Conclusion
S-Nitrosoglutathione is a multifaceted molecule that is integral to nitric oxide biochemistry and cell signaling. Its chemical properties, particularly its relative stability compared to free NO, allow it to act as a mobile reservoir and a precise mediator of NO-based signaling through S-nitrosylation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, quantify, and study the biological functions of GSNO. A thorough understanding of the chemical structure and signaling pathways of GSNO is crucial for drug development professionals exploring its therapeutic potential in various diseases.
